4-Methylumbelliferyl 4-deoxychitobiose
Description
Contextualization of Fluorogenic Glycoside Substrates in Enzymology
Fluorogenic glycoside substrates are indispensable tools in modern enzymology, designed to quantify the activity of glycoside hydrolase enzymes. biosynth.com These substrates consist of a sugar moiety, recognized by a specific glycosidase, linked to a non-fluorescent fluorophore. glycosynth.co.uk Enzymatic cleavage of the glycosidic bond releases the fluorophore, which then becomes fluorescent upon excitation at a specific wavelength. biosynth.comglycosynth.co.uk This process allows for highly sensitive, real-time monitoring of enzyme kinetics. scbt.com
Among the most widely used fluorophores is 4-methylumbelliferone (B1674119) (4-MU), derived from 7-hydroxy-4-methylcoumarin. glycosynth.co.uk Substrates incorporating 4-MU are initially non-fluorescent. However, upon enzymatic hydrolysis, the free 4-methylumbelliferone is released, exhibiting a strong blue fluorescence under UV light (typically with an excitation maximum around 360 nm and an emission maximum around 450 nm). glycosynth.co.uk The high quantum yield and distinct spectral properties of 4-MU make these substrates exceptionally sensitive for detecting enzyme activity in various applications, from diagnostic microbiology to high-throughput screening in drug discovery. glycosynth.co.ukscbt.com
Rationale for the Engineering of 4-Methylumbelliferyl 4-Deoxychitobiose as a Substrate
The development of this compound was driven by a specific limitation observed with its precursor, 4-methylumbelliferyl-chitobiose, when used to measure the activity of certain chitinases, most notably human chitotriosidase (CHIT1). mdpi.comresearchgate.net While 4-methylumbelliferyl-chitobiose is a substrate for CHIT1, the enzyme exhibits not only hydrolytic activity but also transglycosylation activity. researchgate.net
This transglycosylation involves the enzyme transferring the chitobiosyl moiety from one substrate molecule to another, or to the released 4-methylumbelliferone, creating longer oligosaccharide chains. researchgate.net This side reaction complicates kinetic analyses, as it consumes the substrate without producing a proportional fluorescent signal, leading to substrate inhibition at higher concentrations and a significant underestimation of true enzymatic activity. mdpi.comresearchgate.net To overcome this, researchers designed a substrate that could not act as an acceptor for the transglycosylation reaction. This led to the creation of this compound, where the hydroxyl group at the 4' position of the non-reducing end sugar is removed. researchgate.net
Significance of the 4-Deoxy Modification in Glycosidic Probes
The removal of the 4'-hydroxyl group is a critical modification that prevents the substrate from acting as an acceptor in the transglycosylation reaction catalyzed by CHIT1. researchgate.net This structural alteration ensures that the enzyme's interaction with the substrate is limited to hydrolysis, the reaction of interest for activity measurement.
The primary significance of this 4-deoxy modification is the restoration of classical Michaelis-Menten kinetics. researchgate.net With the transglycosylation pathway blocked, the rate of fluorescence release becomes directly proportional to the rate of substrate hydrolysis. This results in a more accurate, sensitive, and reproducible assay for quantifying chitotriosidase activity. mdpi.comresearchgate.net The improved reliability of this probe has been crucial for its application in clinical diagnostics, where precise measurement of enzyme activity is essential. mdpi.comresearchgate.net
Overview of Principal Academic Research Domains Employing this compound
The primary field of application for this compound is in clinical biochemistry and diagnostics, particularly for the monitoring of lysosomal storage disorders.
Gaucher Disease Monitoring: The most prominent use of this substrate is in the measurement of chitotriosidase (CHIT1) activity in plasma, which serves as a key biomarker for Gaucher disease. researchgate.netresearchgate.net Elevated CHIT1 levels are indicative of macrophage activation, a central feature of the disease. The substrate provides a reliable method to assess disease severity and monitor the efficacy of enzyme replacement therapy. researchgate.net
Chitinase (B1577495) Research: Beyond its diagnostic use, the substrate is employed in fundamental research on chitinases. It allows for the detailed kinetic characterization of these enzymes from various biological sources, including microbes and humans. nih.govnih.gov Its specificity and resistance to transglycosylation make it a superior tool for studying enzyme mechanism and inhibition. researchgate.net
Obesity and Metabolic Studies: Research has explored the link between CHIT1 activity and metabolic conditions. Studies in pediatric obesity have used 4-methylumbelliferyl-based substrates to investigate the role of this enzyme, with this compound being cited as the more accurate substrate for such measurements in adults due to its prevention of transglycosylation. mdpi.com
Data Tables
Table 1: Properties of Fluorogenic Substrates
| Feature | 4-Methylumbelliferyl-chitobiose | This compound |
|---|---|---|
| Enzyme Target | Chitinases (e.g., CHIT1), β-N-acetylglucosaminidases | Chitinases (e.g., CHIT1) |
| Reaction Issue | Subject to transglycosylation by CHIT1 | Resistant to transglycosylation |
| Kinetics | Exhibits substrate inhibition at high concentrations | Follows standard Michaelis-Menten kinetics |
| Assay Accuracy | Can lead to underestimation of enzyme activity | Provides higher accuracy and reproducibility |
| Primary Use | General chitinase screening | Quantitative CHIT1 activity measurement, clinical diagnostics |
Table 2: Research Findings on CHIT1 Activity Measurement
| Study Focus | Finding | Substrate Implication | Reference |
|---|---|---|---|
| CHIT1 Catalysis | The inhibition of CHIT1 activity at high substrate concentrations was found to be caused by transglycosylation. | The design of a new substrate, 4-methylumbelliferyl-(4-deoxy)chitobiose, which is not an acceptor for transglycosylation, was proposed. | researchgate.net |
| Gaucher Disease | Plasma chitotriosidase activity is a highly sensitive marker for monitoring Gaucher disease status. | The use of a substrate resistant to transglycosylation, like 4'-deoxychitobiosyl-4-methylumbelliferone, is crucial for reliable monitoring. | researchgate.netnih.gov |
| Pediatric Obesity | Studies investigating CHIT1 activity in children with obesity noted that 4-methylumbelliferyl-(4-deoxy)chitobiose provides higher accuracy in adults. | Highlights the importance of selecting the appropriate, structurally optimized substrate for accurate quantification in metabolic research. | mdpi.com |
| Substrate Synthesis | A scalable synthesis route for (4-deoxychitobiosyl)-4-methylumbelliferone was developed to meet clinical demand. | The importance of this substrate in diagnostics has driven efforts to ensure its availability for widespread use. | researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C26H34N2O12 |
|---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
N-[(2S,3R,4S,6S)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C26H34N2O12/c1-11-6-20(34)38-18-8-14(4-5-16(11)18)36-26-22(28-13(3)32)23(35)24(19(10-30)39-26)40-25-21(27-12(2)31)17(33)7-15(9-29)37-25/h4-6,8,15,17,19,21-26,29-30,33,35H,7,9-10H2,1-3H3,(H,27,31)(H,28,32)/t15-,17-,19+,21+,22+,23+,24+,25-,26+/m0/s1 |
InChI Key |
NQRTVUOPTVJKEX-ZJUJEERDSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H](C[C@H](O4)CO)O)NC(=O)C)O)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(CC(O4)CO)O)NC(=O)C)O)NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Biology Approaches
Strategies for Preparative Synthesis of 4-Methylumbelliferyl 4-Deoxychitobiose
The construction of this complex molecule hinges on strategic chemical reactions that allow for the step-by-step assembly of its components.
A flexible and scalable synthesis of this compound involves a multi-step approach that can be adapted to produce analogs and scaled to generate sufficient quantities for extensive biochemical assays. A common strategy relies on the convergent synthesis of two key intermediates: a glycosyl acceptor and a glycosyl donor.
Preparation of the Glycosyl Acceptor: The synthesis typically begins with the glycosylation of 7-hydroxy-4-methylcoumarin with a suitably protected N-acetylglucosamine (GlcNAc) derivative. This acceptor molecule must then be selectively deprotected at the C-4 hydroxyl group to make it available for coupling with the second sugar unit.
Preparation of the Glycosyl Donor: The second sugar, a 4-deoxy-N-acetylglucosamine derivative, is prepared separately. This involves a deoxygenation reaction at the C-4 position of a protected GlcNAc monosaccharide. The anomeric carbon (C-1) is then converted into a good leaving group, such as a trichloroacetimidate (B1259523) or a thioglycoside, to activate it for the glycosylation reaction.
Glycosylation and Deprotection: The activated 4-deoxy donor is coupled with the acceptor in the presence of a specific promoter (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate). This crucial step forms the β-(1→4) glycosidic linkage characteristic of chitobiose. The final step involves the global removal of all remaining protecting groups under mild conditions to yield the target compound.
The flexibility of this route allows chemists to introduce modifications at various stages, while its scalability depends on the efficiency and yield of each individual step.
The success of complex carbohydrate synthesis is critically dependent on the use of protecting groups. ubc.ca These are temporary chemical modifications that mask reactive hydroxyl and amine groups, preventing unwanted side reactions and directing the synthesis toward the desired product. ubc.canih.gov In the synthesis of this compound, "partially protected" glycosamine building blocks are essential. researchgate.net These are intermediates where only specific hydroxyl groups are left exposed for reaction.
For example, an N-acetylglucosamine acceptor may have its C-1, C-3, and C-6 hydroxyls blocked by protecting groups like benzyl (B1604629) (Bn) or silyl (B83357) ethers, leaving the C-4 hydroxyl free for glycosylation. nih.govrsc.org The choice of protecting groups is governed by the need for "orthogonal" protection, meaning each group can be removed under specific conditions without affecting the others. This allows for a stepwise and controlled assembly of the oligosaccharide. The strategic selection of these building blocks is a cornerstone of modern glycan synthesis. ubc.ca
Table 1: Common Protecting Groups in Glucosamine (B1671600) Synthesis
| Functional Group | Protecting Group | Abbreviation | Typical Removal Conditions |
|---|---|---|---|
| Hydroxyl | Acetyl | Ac | Zemplén conditions (catalytic NaOMe in MeOH) |
| Hydroxyl | Benzyl | Bn | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) |
| Amine | Phthaloyl | Phth | Hydrazine (NH₂NH₂) |
| Amine | Azido | N₃ | Reduction (e.g., H₂, Pd/C or Staudinger reaction) |
Derivatization and Analog Design for Mechanistic Probing
By systematically altering the structure of this compound, researchers can create a library of related compounds to investigate the specific molecular interactions that govern enzyme function.
The synthesis of modified deoxy-glycopyranosides allows for a detailed exploration of an enzyme's active site. By removing or altering specific functional groups on the substrate, scientists can infer their importance for binding and catalysis. For instance, synthesizing an analog that is also deoxygenated at the C-6 position can help determine if the C-6 hydroxyl group is involved in hydrogen bonding with the enzyme.
Another common modification is to vary the N-acyl group on the glucosamine units. Replacing the N-acetyl group with N-propionyl or N-butanoyl groups can reveal the steric and electronic requirements of the enzyme's binding pocket. These synthetic analogs serve as molecular probes to map the architecture and chemical environment of the enzyme's active site.
Table 2: Examples of Modified Deoxy-Glycopyranosides for Enzyme Probing
| Modification | Rationale for Synthesis |
|---|---|
| 6-Deoxy-6-fluoro analog | To probe the role of the C-6 hydroxyl group in hydrogen bonding by replacing it with a hydrogen bond acceptor. |
| Varied N-Acyl Chains (propionyl, butyryl) | To determine the size and hydrophobic tolerance of the N-acetyl group binding pocket. |
| Altered Glycosidic Linkage (e.g., α-linkage) | To confirm the stereospecificity of the enzyme for the β-glycosidic bond. |
The scientific insights gained from this compound are often contextualized by comparing its enzymatic processing to that of other substrates. One important class of comparators is "capped" or extended 4-Methylumbelliferyl chitobiosides. While the 4-deoxy compound probes function through the omission of a hydroxyl group, capped substrates probe function through the addition of further sugar units.
For many glycoside hydrolases, a simple disaccharide is a relatively poor substrate because it does not fully occupy the enzyme's extended substrate-binding cleft, which may contain multiple subsites. By synthesizing substrates with additional sugar units (e.g., chitotriose or chitotetraose linked to 4-methylumbelliferone), a more "natural" substrate is created that allows for the study of these additional binding sites. ubc.ca Comparing the kinetic parameters (Kₘ and k꜁ₐₜ) of the 4-deoxy disaccharide with those of a "capped" trisaccharide or tetrasaccharide can reveal:
The contribution of the 4-hydroxyl group to binding affinity and/or catalysis.
The importance of binding interactions at subsites further from the point of cleavage.
The processivity of the enzyme (its ability to perform multiple catalytic cycles on a polymer before dissociating).
This comparative approach provides a more complete picture of the enzyme's mechanism than could be achieved by studying either substrate in isolation.
Enzymatic Assay Development and Applications
Advanced Fluorometric Assays for Glycoside Hydrolase Activity
Fluorometric assays are a sensitive method for detecting enzyme activity. These assays often utilize substrates containing a fluorophore, such as 4-methylumbelliferone (B1674119) (4-MU), linked to a molecular group that the enzyme can cleave. nih.govpromega.com The enzymatic hydrolysis of these substrates releases 4-MU, which fluoresces under specific pH conditions and can be measured with a fluorometer. promega.com This technique provides a highly sensitive system for detecting the activity of glycoside hydrolases, a broad class of enzymes that break down carbohydrates.
Chitinases are enzymes that degrade chitin (B13524), a polymer of N-acetylglucosamine. universiteitleiden.nl They are found in a wide range of organisms and play roles in nutrition and defense. The detection and quantification of chitinase (B1577495) activity are crucial in various research fields. Fluorogenic substrates are commonly used for this purpose. nih.gov
The development of 4-Methylumbelliferyl 4-deoxychitobiose represented a significant advancement for chitinase assays. universiteitleiden.nl Previously used substrates, such as 4-methylumbelliferyl-chitobiose and 4-methylumbelliferyl-chitotriose, were problematic because they could lead to marked substrate inhibition, complicating accurate quantification. universiteitleiden.nl This inhibition is caused by the enzyme's transglycosylation activity, where the enzyme transfers a sugar moiety to another substrate molecule instead of hydrolyzing it. universiteitleiden.nlresearchgate.net
The novel design of this compound, where the 4-hydroxyl group on the non-reducing end of the chitobiose is removed, prevents it from acting as an acceptor for transglycosylation. universiteitleiden.nlnih.gov As a result, the enzyme exhibits normal Michaelis-Menten kinetics with this substrate, allowing for major improvements in the sensitivity and reproducibility of chitinase activity measurements. universiteitleiden.nlresearchgate.net This leads to higher accuracy in quantifying enzyme levels compared to older substrates. nih.govresearchgate.net
Table 1: Comparison of Substrates for Chitotriosidase Activity
| Feature | 4-MU-chitobiose | This compound |
| Kinetics | Shows marked substrate inhibition universiteitleiden.nl | Follows normal Michaelis-Menten kinetics universiteitleiden.nlresearchgate.net |
| Transglycosylation | Acts as an acceptor for transglycosylation universiteitleiden.nl | Is not an acceptor for transglycosylation universiteitleiden.nlnih.gov |
| Accuracy | Less accurate for quantification due to inhibition universiteitleiden.nl | Provides major improvements in sensitivity and reproducibility universiteitleiden.nlresearchgate.netresearchgate.net |
To ensure maximal accuracy and sensitivity in enzymatic assays using this compound, it is essential to optimize reaction conditions. Key parameters include pH and substrate concentration. universiteitleiden.nl
The activity of enzymes is highly dependent on the pH of the reaction environment. For the hydrolysis of this compound by recombinant chitotriosidase, the maximal activity is observed at a pH of 5.6. universiteitleiden.nl Chitinase assays, in general, are often performed in an acidic environment, with the final fluorescence of the liberated 4-methylumbelliferone being measured in an alkaline stop buffer.
With this compound, chitotriosidase activity follows standard Michaelis-Menten kinetics, which simplifies the determination of the optimal substrate concentration. universiteitleiden.nl The apparent Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of its maximum, was found to be approximately 50 micromolar for recombinant chitotriosidase with this substrate. universiteitleiden.nl Unlike assays with substrates that cause inhibition, this allows for the use of saturating substrate concentrations to ensure maximal velocity is measured, leading to more reliable results. universiteitleiden.nl
Table 2: Optimal Assay Conditions for Chitotriosidase with this compound
| Parameter | Optimal Value |
| pH | 5.6 universiteitleiden.nl |
| Apparent Km | ~50 µM universiteitleiden.nl |
Optimization of Assay Conditions for Enzyme Activity Measurements
Specific Applications in Human Macrophage Chitinase (CHIT1) Research
Human chitotriosidase (CHIT1) is a chitinase expressed by activated macrophages and is a significant biomarker for several diseases, including the lysosomal storage disorder Gaucher disease. universiteitleiden.nlresearchgate.netfrontiersin.org Accurate measurement of its activity is important for disease monitoring. universiteitleiden.nlresearchgate.net
The discovery of CHIT1 was linked to its ability to hydrolyze artificial chitin-like substrates, such as 4-methylumbelliferyl-ß-D-chitotriose. universiteitleiden.nl However, accurate quantification of CHIT1 activity in patient serum was hampered by the apparent substrate inhibition observed with these early substrates. universiteitleiden.nl
The development of this compound was a direct response to this challenge. universiteitleiden.nlresearchgate.net By designing a substrate that is not an acceptor for transglycosylation, researchers created a tool that yields normal Michaelis-Menten kinetics. universiteitleiden.nl This innovation resulted in a substantially improved enzymatic assay for chitotriosidase, characterized by enhanced sensitivity and reproducibility. universiteitleiden.nlresearchgate.net The use of this compound allows for a more proportional relationship between the measured activity and the enzyme concentration over a much wider range, facilitating more accurate monitoring of Gaucher disease patients. researchgate.netnih.gov
Addressing Substrate Inhibition and Transglycosylation Phenomena
Enhanced Specificity in Enzyme Activity Measurements
The improved characteristics of this compound have led to enhanced specificity and accuracy in the measurement of enzyme activity, particularly for the human enzyme chitotriosidase (CHIT1).
The use of this compound allows for a more accurate and sensitive measurement of chitotriosidase levels in biological samples, such as plasma. researchgate.netnih.gov Assays using this substrate show a better correlation with the actual concentration of the chitotriosidase enzyme over a wider range compared to assays with substrates like 4MU-chitotrioside. researchgate.net This improved accuracy is critical for the clinical utility of chitotriosidase as a biomarker, for instance in Gaucher disease, where plasma chitotriosidase activity reflects the body's burden of lipid-laden macrophages. nih.govresearchgate.netresearchgate.net
A significant advantage of this compound is its ability to provide accurate activity measurements irrespective of certain common genetic variations in the chitotriosidase gene (CHIT1).
A prevalent polymorphism in the CHIT1 gene results in a glycine (B1666218) to serine substitution at position 102 (G102S). nih.govresearchgate.net When using 4MU-chitotrioside as a substrate, the catalytic efficiency of the Ser102 CHIT1 variant is significantly reduced, being approximately 70% of the wild-type Gly102 CHIT1. nih.govresearchgate.net This can lead to a misinterpretation of chitotriosidase protein levels in individuals carrying the G102S allele. nih.gov However, when 4-Methylumbelliferyl 4-deoxychitobioside is used at saturating concentrations, the activity of the G102S variant is normal and not significantly different from the wild-type enzyme. nih.govresearchgate.net This is consistent with predictions from molecular dynamics simulations and avoids the complications of underestimating chitotriosidase levels in individuals with this common polymorphism. nih.gov
Table 1: Comparison of CHIT1 Activity with Different Substrates
| Enzyme Variant | Substrate | Observed Activity | Reference |
|---|---|---|---|
| Wild-type (Gly102) | 4-Methylumbelliferyl-chitotrioside | Normal | nih.gov |
| G102S Polymorphism (Ser102) | 4-Methylumbelliferyl-chitotrioside | ~70% of wild-type catalytic efficiency | nih.govresearchgate.net |
| Wild-type (Gly102) | This compound | Normal | nih.gov |
| G102S Polymorphism (Ser102) | This compound | Normal activity at saturating concentrations | nih.govresearchgate.net |
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-methylumbelliferyl-chitotrioside |
| 4-methylumbelliferone |
| Glycine |
Differential Activity Analysis of Enzyme Polymorphisms
Methodological Adaptations for High-Throughput Screening and Diagnostics Research
The adaptability of assays using this compound has facilitated its use in large-scale screening and clinical diagnostic applications. Key methodological implementations include its use in microplate assays and dried blood spot (DBS) analysis, which enhance throughput and simplify sample handling.
Microplate-based assays are a cornerstone of high-throughput screening (HTS) in drug discovery and enzyme research. nih.gov The use of this compound is well-suited for this format. The assay principle involves the enzymatic hydrolysis of the non-fluorescent substrate to yield the highly fluorescent 4-methylumbelliferone. This reaction can be monitored in real-time within the wells of a microplate using a fluorescence plate reader.
The 96-well microplate is a common format, but the high sensitivity of fluorescence detection allows for further miniaturization to 384-well or even 1536-well plates. nih.govgbo.com This scalability is crucial for HTS, enabling the rapid screening of thousands of compounds. nih.gov Polystyrene, a material with excellent optical properties, is typically used for these microplates, ensuring precise and reliable fluorescence measurements. gbo.com The entire screening process, from plate handling to data reading, is often automated, further boosting efficiency. nih.gov
Dried blood spot (DBS) testing is a minimally invasive method that simplifies sample collection, transport, and storage, making it ideal for newborn screening and remote sample collection. nih.govnih.gov Assays using this compound have been successfully validated for use with DBS samples to measure the activity of chitotriosidase, a key biomarker for Gaucher Disease. nih.gov
In this application, a small punch from the dried blood spot on a filter card is incubated with the substrate. The enzymatic activity in the blood spot cleaves the substrate, and the resulting fluorescence is measured. This method streamlines laboratory routines and facilitates easier sample logistics compared to traditional venous blood draws. nih.gov Research has shown that using this compound in DBS assays for Gaucher disease patients provides a strong correlation with results from plasma, suggesting it may be a more appropriate substrate for diagnosis in this format. nih.gov
Comparative Analysis with Other 4-Methylumbelliferyl Substrates
The selection of a substrate is critical for the accuracy and reliability of an enzymatic assay. This compound was developed to overcome specific limitations observed with other related fluorogenic substrates.
The primary distinguishing feature of this compound lies in its molecular design, which prevents substrate inhibition at high concentrations—a known issue with substrates like 4-Methylumbelliferyl chitotrioside and 4-Methylumbelliferyl chitobioside. researchgate.netnih.gov
This inhibition is caused by the enzyme chitotriosidase, which not only hydrolyzes the substrate but can also catalyze a transglycosylation reaction, transferring a sugar moiety from one substrate molecule to another. researchgate.net This side reaction becomes more prominent at higher substrate concentrations and leads to an apparent decrease in enzyme activity. researchgate.net
The chemical structure of this compound, which lacks the hydroxyl group at the 4' position of the non-reducing end, was specifically designed to prevent this transglycosylation. researchgate.net This modification allows the assay to be performed at saturating substrate concentrations without the complication of substrate inhibition, leading to more accurate and reliable kinetic measurements. researchgate.netnih.gov A study comparing chitotriosidase activity in plasma and DBS found that this compound (termed 4MU-dC2) showed a better correlation for samples from Gaucher disease patients compared to 4-methylumbelliferyl-chitotrioside (4MU-C3). nih.gov
| Substrate | Key Structural Feature | Behavior at High Concentrations | Advantage/Disadvantage |
|---|---|---|---|
| This compound | Lacks 4'-OH group | No substrate inhibition; follows Michaelis-Menten kinetics | Allows for use of saturating concentrations, leading to more reliable kinetic data. researchgate.netnih.gov |
| 4-Methylumbelliferyl Chitobioside | Contains 4'-OH group | Subject to substrate inhibition due to transglycosylation | Requires use of non-saturating concentrations, which can complicate data interpretation. researchgate.netnih.gov |
| 4-Methylumbelliferyl Chitotrioside | Contains 4'-OH group | Subject to substrate inhibition due to transglycosylation | Requires use of non-saturating concentrations; may show weaker correlation in certain diagnostic assays (e.g., DBS). nih.govresearchgate.net |
Fluorogenic substrates like this compound offer significant functional advantages over older, conventional chromogenic substrates (e.g., those producing a colored product like p-nitrophenol). nih.govdcfinechemicals.com
The primary benefits include:
Higher Sensitivity: Fluorometric assays are inherently more sensitive than colorimetric (chromogenic) assays. nih.govmdpi.com They can detect much lower levels of enzymatic activity, which is crucial when working with limited sample material or enzymes with low turnover rates. The enhancement in sensitivity can be two- to five-fold compared to chromogenic alternatives. nih.gov
Wider Dynamic Range: Fluorescence-based detection typically offers a broader linear range for quantification. nih.gov
Suitability for HTS: The high sensitivity of fluorogenic assays makes them more amenable to miniaturization into high-density microplate formats (e.g., 384-well or 1536-well), which is often not feasible with less sensitive chromogenic assays. mdpi.com
Continuous Monitoring: The development of the fluorescent signal can be monitored continuously over time, allowing for detailed kinetic analysis of the enzymatic reaction. nih.govmdpi.com Chromogenic assays often require a stop reagent, providing only a single endpoint measurement. nih.gov
| Feature | Fluorogenic Substrates (e.g., 4-MU derivatives) | Chromogenic Substrates (e.g., p-nitrophenyl derivatives) |
|---|---|---|
| Detection Method | Fluorescence | Absorbance (Colorimetry) |
| Sensitivity | Very High | Moderate to Low |
| HTS Suitability | Excellent; easily miniaturized | Limited; less suitable for high-density formats mdpi.com |
| Kinetic Analysis | Allows for continuous monitoring of reaction rates nih.gov | Typically requires a stop solution for endpoint measurement |
| Signal-to-Noise Ratio | High; approximately 5- to 6-fold enhancement over chromogenic nih.gov | Lower |
Mechanistic and Kinetic Investigations of Enzyme Substrate Interactions
Detailed Enzyme Kinetic Characterization
The use of 4-Methylumbelliferyl 4-deoxychitobiose allows for a more straightforward and accurate determination of enzyme kinetics compared to its hydroxylated counterpart, 4-methylumbelliferyl chitobiose. A significant issue with the latter is its susceptibility to transglycosylation by some chitinases, a reaction wherein the enzyme transfers a sugar moiety to another substrate molecule instead of a water molecule, leading to complex and non-linear reaction kinetics. The design of this compound, which is not an acceptor for transglycosylation, ensures that the measured activity is a true representation of the hydrolytic rate, adhering to classical Michaelis-Menten kinetics. oup.com This characteristic has led to substantial improvements in the sensitivity and reproducibility of enzymatic activity measurements. oup.com
Determination of Apparent Michaelis-Menten Constants (Kₘ)
The Michaelis-Menten constant (Kₘ) is a fundamental parameter that reflects the affinity of an enzyme for its substrate. While specific Kₘ values for this compound with a wide range of enzymes are not extensively tabulated in publicly available literature, its utility in determining these constants has been highlighted. For instance, with human chitotriosidase (CHIT1), this substrate allows for the determination of Kₘ values under saturating conditions, a scenario often complicated by substrate inhibition with other fluorogenic substrates.
To illustrate the kinetic parameters that can be determined using this substrate, the following interactive table presents hypothetical Kₘ values for different enzymes with this compound.
Analysis of Catalytic Rates (kcat) and Catalytic Efficiency (kcat/Kₘ)
The following interactive table provides a hypothetical representation of kcat and kcat/Kₘ values for various enzymes with this compound, showcasing the type of data generated in such kinetic studies.
Kinetic Profiles in Diverse Biological Systems
This compound has proven to be a valuable substrate for characterizing enzyme activity in a variety of biological contexts, from human enzymes to those found in fungi and bacteria.
A notable application is in the diagnosis and monitoring of Gaucher disease, a lysosomal storage disorder characterized by elevated levels of chitotriosidase activity. The use of this compound provides a highly sensitive and reliable assay for CHIT1 activity in patient plasma. oup.com Furthermore, this substrate is particularly advantageous for accurately measuring the activity of a common polymorphic variant of CHIT1 (G102S), as its activity towards this substrate at saturating concentrations is not significantly affected by the mutation. This is in contrast to other substrates where the G102S polymorphism can lead to an underestimation of enzyme levels.
The substrate has also been employed in the study of β-N-acetylhexosaminidases from various sources, demonstrating its broad applicability in dissecting the kinetic profiles of these enzymes across different species.
Elucidation of Enzyme Catalysis Mechanisms
The specific chemical structure of this compound provides a unique lens through which to examine the intricacies of enzyme catalysis, particularly the roles of specific functional groups on the substrate.
Structural Requirements of the 4-Hydroxyl Group in Enzymatic Reactions
The absence of the 4-hydroxyl group in this compound has been instrumental in clarifying the role of this specific moiety in enzymatic hydrolysis. Studies on β-glucosidase A3 from Aspergillus wentii with a 4-methylumbelliferyl-β-glucoside lacking the 4-hydroxyl group revealed a dramatic reduction in the relative hydrolysis rate (kcat) to approximately 1.8 x 10⁻⁴ compared to the natural substrate. researchgate.net This significant decrease underscores the critical role of the 4-hydroxyl group in the catalytic mechanism of this particular enzyme. While the binding affinity (as indicated by Kₘ) was only moderately affected, the catalytic turnover was severely hampered. researchgate.net This suggests that the 4-hydroxyl group is not essential for the initial binding of the substrate to the active site but is crucial for the subsequent catalytic steps leading to product formation. It is hypothesized that this hydroxyl group may be involved in correctly orienting the substrate, participating in the formation of key hydrogen bonds that stabilize the transition state, or directly participating in the catalytic reaction itself.
Substrate Orientation and Binding Site Interactions
Molecular docking studies with other chitinase (B1577495) inhibitors and substrates have shown that the active site is a cleft, and the substrate binds through a series of hydrogen bonds and hydrophobic interactions. For GH-18 family chitinases, the substrate-assisted mechanism is prevalent, where the N-acetyl group of the sugar at the -1 subsite participates in the reaction. The orientation of the substrate is critical for this mechanism to proceed efficiently.
The 4-deoxy nature of this compound can influence its orientation within the active site. The absence of the 4-hydroxyl group eliminates a potential hydrogen bonding interaction, which could subtly alter the positioning of the sugar ring. However, as the binding affinity is often not drastically reduced, it implies that other interactions, such as those with the acetamido group and other hydroxyl groups, are sufficient to anchor the substrate in a productive conformation for hydrolysis. This highlights the complex interplay of various functional groups on the substrate in dictating its precise orientation and subsequent enzymatic processing.
Hydrolysis Mechanisms for Deoxygenated Glycosides
The enzymatic hydrolysis of glycosidic bonds is a fundamental process in biology, and the study of substrate analogues, including deoxygenated glycosides, provides valuable insights into the catalytic mechanisms of glycosidases. The hydrolysis of this compound by chitinases, a class of glycoside hydrolases, is of particular interest. Chitinases typically operate via a retaining mechanism involving a double displacement reaction. This process is facilitated by two key carboxylic acid residues at the active site: one acting as a nucleophile and the other as a general acid/base catalyst.
In the context of this compound, the absence of the hydroxyl group at the C4' position of the non-reducing end N-acetylglucosamine (GlcNAc) residue introduces a significant modification. This structural change can influence the interaction of the substrate with the enzyme's active site. The initial step of hydrolysis involves the protonation of the glycosidic oxygen by the acid/base catalyst, followed by a nucleophilic attack from the enzyme's catalytic nucleophile on the anomeric carbon of the reducing end GlcNAc. This leads to the formation of a covalent glycosyl-enzyme intermediate and the release of the 4-methylumbelliferone (B1674119) aglycone. Subsequently, a water molecule, activated by the general base catalyst, hydrolyzes the intermediate, releasing the deoxygenated chitobiose product and regenerating the enzyme for the next catalytic cycle.
The deoxygenation at the 4' position is a critical modification that primarily serves to prevent non-productive binding and side reactions such as transglycosylation. In the case of unmodified substrates, the 4'-hydroxyl group can act as a glycosyl acceptor, leading to the transfer of the chitobiosyl unit to another substrate molecule instead of water, a phenomenon that can complicate kinetic analyses. The design of this compound as a substrate for enzymes like human chitotriosidase (CHIT1) was specifically intended to circumvent this issue, allowing for a more straightforward assessment of the enzyme's hydrolytic activity. researchgate.net The hydrolysis of this substrate by CHIT1 has been shown to follow Michaelis-Menten kinetics, indicating a standard enzyme-substrate interaction leading to product formation. researchgate.net
Structure-Function Relationship Studies of Glycosidases
Investigating the Influence of Substrate Modifications on Enzyme Specificity
The specificity of an enzyme for its substrate is a cornerstone of its biological function. The use of modified substrates like this compound is a powerful tool for probing the structure-function relationships of glycosidases. The removal of the 4'-hydroxyl group in this substrate provides a clear example of how a subtle chemical change can significantly impact enzyme-substrate interactions.
The primary influence of this deoxygenation is the prevention of transglycosylation reactions. researchgate.net Transglycosylation occurs when the glycosyl-enzyme intermediate, instead of being hydrolyzed by water, is attacked by a hydroxyl group from another substrate molecule. The absence of the 4'-hydroxyl group in this compound eliminates a key potential acceptor site for this reaction. This modification, therefore, channels the enzymatic reaction towards hydrolysis, making the substrate a more specific tool for measuring the hydrolytic activity of chitinases.
This increased specificity is particularly valuable in clinical and research settings. For instance, in the monitoring of Gaucher disease, where chitotriosidase activity is a key biomarker, the use of a substrate that is not susceptible to transglycosylation leads to more accurate and reliable measurements of enzyme activity. researchgate.net The design and synthesis of such modified substrates underscore the importance of understanding the precise molecular interactions within the enzyme's active site to develop specific probes and inhibitors.
The following table summarizes the kinetic parameters of a chitinase with different substrates, illustrating the impact of substrate structure on enzyme activity.
| Substrate | Enzyme | Km (mg/mL) | Vmax (μmol/min/mg) | Source |
| Colloidal Chitin (B13524) | Cgchi18 | 3.18 | 8.05 | researchgate.net |
| Colloidal Chitin | Purified Chitinase (Isolate 130) | 2.11 µg/mL | 53.11 mg/mL | academicjournals.org |
| Colloidal Chitin | Purified Chitinase | 1.87 µg/mL | 17.45 U/mL | researchgate.net |
Computational Modeling in Support of Mechanistic Hypotheses
Computational modeling has become an indispensable tool for elucidating the molecular details of enzyme-substrate interactions and supporting mechanistic hypotheses derived from experimental data. In the case of glycosidases and their interaction with substrates like this compound, computational approaches can provide atomic-level insights that are often difficult to obtain through experimental methods alone.
Molecular docking and molecular dynamics (MD) simulations can be employed to model the binding of this compound within the active site of a chitinase. Such models can predict the preferred binding orientation of the substrate and identify the key amino acid residues involved in its recognition and stabilization. For instance, these models can highlight the hydrogen bonding network and van der Waals interactions between the enzyme and the substrate.
Specifically for this compound, computational models can be used to rationalize the effect of the 4'-deoxy modification. By comparing the simulated binding of the deoxygenated substrate with its hydroxylated counterpart, researchers can visualize how the absence of the 4'-hydroxyl group alters the interaction landscape within the active site. This can provide a structural basis for the observed prevention of transglycosylation. The models might show, for example, that the space previously occupied by the hydroxyl group is now filled in a way that sterically hinders the approach of a second substrate molecule, or that the electronic environment is altered, disfavoring the transglycosylation reaction.
Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the enzymatic reaction itself. These simulations can provide detailed information about the transition states and intermediates of the hydrolysis reaction, helping to elucidate the catalytic mechanism at a sub-atomic level. By understanding the energetics of the reaction pathway, researchers can gain a deeper understanding of how the enzyme achieves its catalytic power and how substrate modifications can modulate this activity. While specific computational studies on this compound are not widely published, the principles of computational enzymology are well-established and provide a powerful framework for interpreting the experimental findings with this and other modified glycosidase substrates.
Role As a Biochemical Probe in Biological Systems
Utility in Lysosomal Glycosidase Research
The compound is particularly valuable in the study of lysosomal storage disorders (LSDs), a group of inherited metabolic diseases caused by defects in lysosomal enzyme function. researchgate.net The progressive accumulation of undigested molecules within lysosomes leads to cellular and tissue damage. researchgate.net
4-Methylumbelliferyl 4-deoxychitobiose is instrumental in studying Gaucher disease, the most common lysosomal storage disorder. nih.govggc.org Gaucher disease is characterized by a deficiency of the enzyme beta-glucocerebrosidase, leading to the accumulation of glucosylceramide in macrophages. nih.gov These lipid-engorged cells, known as Gaucher cells, secrete large amounts of the enzyme chitotriosidase (CHIT1). nih.govhaematologica.org
Plasma chitotriosidase activity is therefore a key biomarker for Gaucher disease, with levels often being a thousand times higher than in healthy individuals. haematologica.orgnih.gov The use of this compound as a substrate allows for the precise quantification of this activity. researchgate.netnih.gov Research has shown that chitotriosidase levels correlate with disease severity, including the volume of the liver and spleen, which become enlarged due to the infiltration of Gaucher cells. haematologica.orgnih.gov This makes the substrate a vital tool for assessing the pathological burden of the disease.
Enzyme replacement therapy (ERT) is a primary treatment for Gaucher disease, involving the intravenous administration of a recombinant form of the deficient enzyme. ashpublications.orgmdpi.com Monitoring the effectiveness of ERT is crucial for patient management. Chitotriosidase activity, measured using fluorogenic substrates like this compound, serves as a sensitive biomarker for tracking treatment response. nih.govggc.org
Upon initiation of ERT, a successful therapeutic response is indicated by a dramatic and rapid decrease in plasma chitotriosidase levels. nih.govhaematologica.orgnih.gov Longitudinal studies have demonstrated that ERT can lower pathologically high chitotriosidase activity significantly, bringing it closer to normal reference values over the long term. nih.gov Conversely, a reduction in the ERT dose can lead to a swift increase in enzyme activity. nih.gov Therefore, the assay employing this substrate is a cornerstone of research into the efficacy of different ERT dosing regimens and formulations, helping to optimize treatment protocols for patients. ashpublications.orgsemanticscholar.org
Assessment of Macrophage Activity and Inflammatory Processes
Beyond its role in LSDs, the substrate is a powerful tool for investigating macrophage activity, as these cells are central to many inflammatory and pathological processes.
Chitotriosidase is an enzyme secreted by activated macrophages, particularly those that have been stimulated to phagocytose substrates like lipids. nih.gov In Gaucher disease, the accumulation of glucosylceramide within lysosomes triggers this macrophage activation and subsequent enzyme secretion. nih.gov Therefore, measuring chitotriosidase activity with this compound provides a direct quantitative marker of this specific cellular activation state. The assay's utility extends to other conditions involving macrophage activation, although its most established application is in Gaucher disease. nih.gov
The total activity of plasma chitotriosidase is considered a reliable indicator of the total body burden of pathological Gaucher cells. haematologica.orgashpublications.org Studies have established a correlation between chitotriosidase levels and key clinical parameters of disease load, such as organ volume and the degree of bone marrow involvement. nih.govashpublications.org By providing an accurate measure of this biomarker, this compound helps researchers and clinicians to quantify the extent of the disease and monitor its progression or regression in response to therapy. ggc.org
Broader Applications in Glycobiology and Enzymology
The development of this compound represents a significant advancement in the design of enzyme substrates for glycobiology, the study of the structure and function of carbohydrates.
One of the major challenges in measuring enzyme activity is substrate specificity and the potential for side reactions. Earlier substrates used for measuring chitotriosidase, such as 4-methylumbelliferyl-chitotrioside, were susceptible to substrate inhibition at high concentrations, a phenomenon often caused by the enzyme's transglycosylation activity. ggc.org The design of this compound, which lacks the hydroxyl group at the 4' position of the non-reducing end, prevents this transglycosylation. ggc.org
This modification results in a superior substrate that follows standard Michaelis-Menten kinetics, where the measured activity is proportional to the enzyme concentration over a much wider range. researchgate.netnih.gov This improved linearity and accuracy make it a more reliable tool for research and diagnostics. nih.gov The general principle of using 4-methylumbelliferyl glycosides is widely applied in enzymology to create highly sensitive assays for detecting specific glycosidase activities in various biological contexts, from newborn screening to microbiology. mdpi.com The specificity of such substrates is crucial for distinguishing between different but related enzymes, such as various chitinases and hexosaminidases. nih.gov
Probing Sugar-Binding Sites on Lectin Molecules
While 4-methylumbelliferyl glycosides are broadly used as fluorescent probes to investigate the microenvironment of sugar-binding sites on lectin molecules, the application of this compound is more specialized. nih.gov The general principle involves the quenching of the probe's fluorescence upon binding to a protein. ias.ac.in This phenomenon indicates that the binding event occurs in a specific, often hydrophobic, environment within the protein's binding pocket. nih.gov The specificity of this interaction can be confirmed through competitive binding assays, where the addition of a specific sugar displaces the fluorescent probe, leading to an increase in fluorescence. ias.ac.in
The binding of 4-methylumbelliferyl glycosides to lectins can provide valuable quantitative data, including:
Binding Constants (Ka): These values quantify the affinity of the lectin for the sugar ligand. For example, the binding of 4-methylumbelliferyl β-D-galactopyranoside to Momordica charantia lectin was determined to have an association constant (Ka) of (1.96 +/- 0.05) x 10(4) M-1 at 25°C. nih.gov
Stoichiometry of Binding (n): This determines the number of binding sites on the lectin molecule. Studies with Momordica charantia lectin and a specific fluorescent probe found approximately two binding sites (n = 1.98 +/- 0.02). nih.gov
Thermodynamic Parameters: Changes in enthalpy (ΔH°) and entropy (ΔS°) associated with the binding event can also be determined, offering insights into the nature of the interaction. nih.gov
Given its chitobiose structure, this compound is a logical candidate for probing lectins with a known affinity for chitooligosaccharides, such as those found in the phloem exudates of melons. beilstein-journals.org However, its most prominent and well-documented use is not in studying lectins, but rather in assays for chitin-hydrolyzing enzymes, which possess carbohydrate-binding modules that recognize chitin (B13524) structures.
Contributions to the Study of Glycosyltransferases
The study of glycosyltransferases, enzymes that catalyze the transfer of sugar moieties from an activated donor to an acceptor molecule, requires highly specific substrates. The unique 4'-deoxy modification of this compound makes it a particularly insightful tool, primarily by preventing a key side reaction. A significant challenge in assaying glycosyl hydrolases is the potential for transglycosylation, a reaction where the enzyme transfers a sugar residue from the substrate to another substrate molecule instead of to water. This side reaction can complicate kinetic analyses.
Research has shown that this compound, along with other 4'-capped 4-methylumbelliferyl chitobiosides, is hydrolyzed by the human chitinase (B1577495) CHIT1 following Michaelis-Menten kinetics without undergoing the transglycosylation that affects unmodified chitobiosyl-4-methylumbelliferone. researchgate.net This characteristic makes it a superior substrate for accurately monitoring the hydrolytic activity of certain enzymes.
The primary application of this compound has been as a specific and reliable fluorogenic substrate to monitor the activity of chitotriosidase (CHIT1), an enzyme whose levels are significantly elevated in patients with Gaucher disease. researchgate.net By providing a substrate that is not susceptible to transglycosylation, this compound allows for a more accurate quantification of CHIT1 activity, which is a crucial biomarker for diagnosing and monitoring the progression and therapeutic response of the disease. researchgate.net Therefore, its main contribution to the field is in ensuring the fidelity of hydrolase activity measurements, which is a critical aspect of studying carbohydrate-active enzymes, including the differentiation of hydrolase versus transferase activities.
Future Directions and Emerging Research Avenues
Development of Next-Generation 4-Deoxy Glycoside Probes
The success of 4-Methylumbelliferyl 4-deoxychitobiose has spurred the development of a new generation of fluorogenic probes designed for enhanced specificity, stability, and broader applicability. Research is focused on modifying the core structure to overcome the limitations of earlier substrates and to target a wider range of enzymes with greater precision.
One key area of development involves the synthesis of "capped" 4-methylumbelliferyl chitobiosides. nih.gov In these probes, the hydroxyl group at the 4'-position of the non-reducing end is replaced with other chemical groups, such as methyl, isopropyl, or cyclohexylmethyl substituents. researchgate.netnih.gov This modification, similar to the 4-deoxy alteration, effectively prevents the substrate from acting as an acceptor for transglycosylation by enzymes like human chitotriosidase (CHIT1). researchgate.net As a result, these capped substrates are hydrolyzed following standard Michaelis-Menten kinetics, leading to significant improvements in the sensitivity and reproducibility of enzyme activity measurements. researchgate.netnih.gov
Another innovative approach is the substitution of glycosidic oxygens with sulfur atoms, creating thio-glycosidic linkages. nih.gov These thio-analogs, such as 4-methylumbelliferyl N,N'-diacetyl-4-thio-β-chitobioside (Mu-TCB), exhibit resistance to hydrolysis by common enzymes like N-acetyl-β-hexosaminidases. This resistance makes them highly specific substrates for other enzymes, such as chitodextrinase from Vibrio furnissii, allowing for the clear differentiation of enzymatic activities within complex biological samples. nih.gov
Furthermore, the introduction of fluorine atoms, as seen in the development of compounds like 4-deoxy-4-fluoro-D-sedoheptulose (4DFS), represents a promising strategy. nih.gov Fluorination at a key position can halt further enzymatic processing, making these molecules excellent candidates for imaging probes that rely on metabolic trapping. nih.gov This principle is being explored for creating novel probes for various metabolic pathways.
| Probe Type | Modification | Advantage | Target Enzyme Example |
| 4-Deoxy Probes | Removal of hydroxyl group at C4 of the non-reducing sugar | Prevents transglycosylation, allowing for accurate kinetic analysis. researchgate.netresearchgate.net | Human Chitotriosidase (CHIT1) researchgate.net |
| Capped Probes | Alkyl group substitution at the 4'-OH position | Prevents transglycosylation; relatively poor substrates for hexosaminidases. nih.gov | Human Chitinase (B1577495) (CHIT1) nih.gov |
| Thio-Glycoside Probes | Substitution of glycosidic oxygen with sulfur | Resistant to N-acetyl-β-hexosaminidases, increasing specificity. nih.gov | Chitodextrinase nih.gov |
| Fluoro-Deoxy Probes | Substitution of hydroxyl group with fluorine | Halts enzymatic degradation after initial processing, enabling metabolic trapping. nih.gov | Pentose Phosphate Pathway Enzymes nih.gov |
Integration into Advanced Biochemical Sensing and Diagnostic Platforms
The high sensitivity and specificity of assays using this compound and its next-generation analogs make them ideal for integration into advanced biochemical sensing and diagnostic platforms. The enzymatic release of the highly fluorescent 4-methylumbelliferone (B1674119) (4MU) molecule provides a clear and quantifiable signal. sigmaaldrich.com
A significant application is in the clinical monitoring of lysosomal storage disorders, such as Gaucher disease. Human chitotriosidase (CHIT1) activity is a key biomarker for monitoring macrophage activity and the efficacy of enzyme replacement therapy in Gaucher patients. researchgate.netresearchgate.net The use of this compound provides a convenient and accurate assay for this purpose, as it is not susceptible to the transglycosylation that complicates results from unmodified substrates. researchgate.net
These fluorogenic probes are also integral to high-throughput screening assays for discovering new enzyme inhibitors and for characterizing the activity of newly discovered enzymes. Commercial kits for chitinase assays utilize similar fluorimetric substrates to provide a very sensitive detection system for quantifying chitinolytic activity in diverse samples, from fungal and bacterial cultures to macrophage lysates. sigmaaldrich.com The principle involves the enzymatic hydrolysis of the substrate, which releases 4MU. The fluorescence of 4MU is then measured, typically at an excitation wavelength of 360 nm and an emission wavelength of 450 nm, after ionization in a basic solution. sigmaaldrich.com
The versatility of 4-methylumbelliferyl glycosides extends to the detection of microorganisms. nih.gov By designing substrates specific to microbial enzymes, it is possible to develop rapid and sensitive tests for the presence of particular bacteria or fungi in clinical or environmental samples.
Exploration of this compound in Diverse Enzymatic Systems
While initially designed for studying human chitinases, this compound and related probes have proven valuable for investigating a wide array of enzymatic systems. Their utility spans across different classes of carbohydrate-active enzymes (CAZymes) from various organisms.
Researchers have used 4-methylumbelliferyl-labeled oligosaccharides to identify and characterize the chitinolytic enzymes of the bacterium Chromobacterium violaceum. nih.gov By using a set of fluorescent substrates, including those with one, two, or three N-acetylglucosamine units, they were able to detect at least six different enzymes with varying substrate specificities after separation by SDS-PAGE. nih.gov Similarly, these probes have been used to study chitodextrinase from Vibrio furnissii and compare its kinetics with different O-linked and S-linked substrates. nih.gov
The core concept of using 4-methylumbelliferyl glycosides has been adapted to study enzymes beyond chitinases. For instance, chemo-enzymatic methods have been used to synthesize 4-methylumbelliferyl β-(1→4)-D-xylooligosides. ubc.ca These compounds serve as novel fluorogenic substrates for assaying β-D-xylanases from fungi like Aspergillus oryzae and Trichoderma reesei, allowing for detailed studies of their endolytic activities. ubc.ca Likewise, 4-methylumbelliferyl-β-cellobiose has been employed to create a sensitive method for measuring (1,4)-β-glucanase activity in environmental samples like lake sediments, with inhibitors used to distinguish between different types of cellulolytic enzymes. nih.gov
| Enzyme Class | Organism Source | Substrate Example | Research Application |
| Chitinase | Human (CHIT1) | This compound | Gaucher disease biomarker monitoring. researchgate.net |
| Chitinolytic Enzymes | Chromobacterium violaceum | 4-MU-(GlcNAc)₂, 4-MU-(GlcNAc)₃ | Identification and characterization of multiple enzymes. nih.gov |
| Chitodextrinase | Vibrio furnissii | 4-Methylumbelliferyl N,N'-diacetyl-4-thio-β-chitobioside | Distinguishing enzyme activity from N-acetyl-β-hexosaminidases. nih.gov |
| β-D-Xylanase | Aspergillus oryzae | 4-Methylumbelliferyl β-D-xylooligosides | Characterizing endolytic activity and substrate specificity. ubc.ca |
| (1,4)-β-Glucanase | Sediment Bacteria | 4-Methylumbelliferyl-β-cellobiose | Measuring cellulolytic activity in environmental samples. nih.gov |
Contributions to the Fundamental Understanding of Carbohydrate-Active Enzymes
The application of this compound has profoundly contributed to the fundamental understanding of how carbohydrate-active enzymes function. The key innovation—the 4-deoxy modification—directly addresses a significant catalytic challenge: the dual hydrolytic and transglycosylation activities of many glycosidases. researchgate.net
Prior to the development of this substrate, studying the kinetics of enzymes like human chitotriosidase was complicated by the fact that at high concentrations, the standard substrate (4-methylumbelliferyl chitobiose) could also act as an acceptor molecule for a transglycosylation reaction. researchgate.net This led to non-linear, non-Michaelis-Menten kinetics, making accurate determination of enzymatic parameters difficult. By using this compound, which cannot be an acceptor, researchers were able to demonstrate that the previously observed substrate inhibition was indeed due to transglycosylation. researchgate.net This provided a clearer picture of the enzyme's catalytic mechanism and allowed for a more accurate assessment of its hydrolytic capabilities.
This approach has also been crucial for elucidating substrate specificity. For example, studies using a series of 4-methylumbelliferyl glycosides derived from cello-oligosaccharides revealed a lack of specificity for terminal cellobiosyl groups in a cellobiohydrolase from Trichoderma reesei, challenging previous assumptions about its mode of action. las.ac.cn The ability to synthesize a variety of precisely modified substrates allows for systematic investigation into how subtle changes in substrate structure affect enzyme binding and catalysis. This detailed information is essential for building accurate models of enzyme-carbohydrate interactions and for the rational design of specific enzyme inhibitors or improved industrial enzymes.
Q & A
Q. How is 4-methylumbelliferyl 4-deoxychitobiose utilized to measure glycosidase activity in enzymatic assays?
- Methodological Answer : this compound is a fluorogenic substrate where the 4-methylumbelliferyl (4-MU) group is linked via a glycosidic bond. Glycosidases cleave this bond, releasing free 4-MU, which fluoresces under alkaline conditions (excitation: ~360 nm, emission: ~445-454 nm). Researchers quantify fluorescence intensity using a fluorometer or microplate reader to determine enzyme activity.
- Key Parameters :
- pH : Fluorescence intensity of 4-MU is pH-dependent; optimal detection occurs at pH ≥ 10.4 .
- Standardization : Include controls (e.g., no-enzyme blanks) to account for autofluorescence.
- Reference : Glycobiology studies using similar substrates (e.g., 4-MU-chitotrioside) validate this approach .
Q. What experimental parameters should be optimized when designing assays with this compound?
- Methodological Answer :
- Substrate Concentration : Perform kinetic experiments (e.g., Michaelis-Menten analysis) to determine and . Avoid substrate inhibition by testing concentrations from 0.1–10× .
- Buffer Composition : Use buffers compatible with enzyme activity (e.g., citrate-phosphate for acidic glycosidases, Tris-HCl for neutral/alkaline enzymes). Include divalent cations if required .
- Incubation Time : Ensure linear fluorescence increase by sampling at multiple timepoints.
- Reference : Optimization strategies for analogous 4-MU substrates are detailed in phosphatase and glycosidase assays .
Advanced Research Questions
Q. How can researchers address contradictory kinetic data when using this compound across different experimental setups?
- Methodological Answer : Contradictions may arise from:
- Enzyme Isoforms : Glycosidases from different sources (e.g., bacterial vs. mammalian) may exhibit divergent substrate specificities. Validate enzyme purity via SDS-PAGE and activity assays with isoform-specific inhibitors .
- Fluorescence Quenching : Compounds in crude lysates (e.g., heme or pigments) may quench 4-MU fluorescence. Use HPLC or TLC to confirm 4-MU release .
- Standardization : Report parameters (pH, temperature, instrument settings) to enable cross-study comparisons .
Q. What methodologies are recommended for detecting low-abundance glycosidase activity in complex biological samples using this substrate?
- Methodological Answer :
- Sample Preparation : Pre-clear lysates via centrifugation (10,000×g, 10 min) to remove particulates. Use protease inhibitors to prevent enzyme degradation .
- Signal Amplification : For low activity, extend incubation times (with NaN₃ to prevent microbial growth) or employ fluorophore-enhancing agents (e.g., β-mercaptoethanol) .
- Interference Mitigation : Spiking with a known 4-MU standard can validate detection in matrices like serum or tissue homogenates .
Q. How can unexpected fluorescence attenuation during assays be systematically troubleshooted?
- Methodological Answer : Potential causes and solutions:
- Enzyme Inhibition : Test for inhibitors (e.g., EDTA for metalloenzymes, castanospermine for glucosidases) using dose-response assays .
- Substrate Degradation : Confirm substrate stability via LC-MS or by comparing fresh vs. stored aliquots .
- Instrument Calibration : Verify fluorometer calibration with 4-MU standards at relevant pH .
Data Analysis and Reporting
Q. How should researchers analyze fluorescence data from this compound assays to ensure reproducibility?
- Methodological Answer :
- Normalization : Express activity as fluorescence units/min/mg protein (quantified via Bradford/Lowry assays; see for protein measurement protocols).
- Statistical Validation : Use triplicate technical replicates and biological repeats (n ≥ 3). Apply ANOVA or Student’s t-test for significance.
- Data Transparency : Include raw fluorescence values and processing steps (e.g., background subtraction) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
